2,1,3-Benzothiadiazole-5-methanamine

Descripción general

Descripción

2,1,3-Benzothiadiazole-5-methanamine is a useful research compound. Its molecular formula is C7H7N3S and its molecular weight is 165.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2,1,3-Benzothiadiazole-5-methanamine, often referred to as BTH (Benzothiadiazole), is a compound that has garnered attention in various fields of biological research due to its potential bioactive properties. This article aims to explore the biological activity of BTH, highlighting its antimicrobial, antiproliferative effects, and its mechanisms of action based on recent studies.

Chemical Structure and Properties

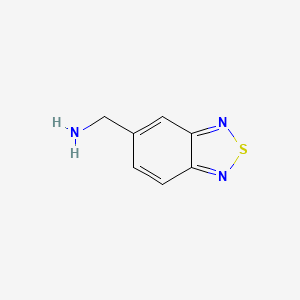

BTH is characterized by its unique benzothiadiazole structure, which contributes to its biological activity. The compound features a thiadiazole ring fused with a benzene ring, which is known to influence its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C7H8N2S |

| Molecular Weight | 168.22 g/mol |

| CAS Number | 74375-66-9 |

| Solubility | Soluble in water |

Antimicrobial Activity

BTH has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that BTH exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, research indicates that BTH effectively inhibits the growth of Staphylococcus aureus and Escherichia coli, which are notable for their resistance to multiple antibiotics.

Case Study: Antimicrobial Efficacy

In a study conducted by researchers at the University of Tunisia, methanol extracts containing BTH were tested against several bacterial strains. The results indicated:

- Minimum Inhibitory Concentration (MIC) values:

- E. coli: 62.5 µg/mL

- S. aureus: 78.12 µg/mL

These findings suggest that BTH could be a promising candidate for developing new antimicrobial agents in response to rising antibiotic resistance .

Antiproliferative Effects

BTH has also been investigated for its antiproliferative effects on cancer cell lines. In vitro studies have shown that BTH can inhibit the proliferation of various cancer cells, including those from cervical and lung cancers.

Research Findings

A study published in the journal Molecules reported that BTH treatment resulted in a significant reduction in cell viability in HeLa (human cervical adenocarcinoma) and A549 (human lung carcinoma) cell lines:

- IC50 Values :

- HeLa: 226 µg/mL

- A549: 242.52 µg/mL

This indicates that BTH may exert cytotoxic effects on cancer cells, making it a potential candidate for further investigation in cancer therapeutics .

The mechanisms underlying the biological activities of BTH are complex and involve multiple pathways:

- Inhibition of Cell Division : BTH disrupts the cell cycle in cancer cells, leading to increased apoptosis.

- Antioxidant Activity : The compound exhibits antioxidant properties that may protect normal cells from oxidative stress while targeting cancer cells.

- Interaction with Protein Targets : In silico studies suggest that BTH may interact with specific proteins involved in bacterial resistance mechanisms, enhancing its efficacy against resistant strains .

Aplicaciones Científicas De Investigación

Photoluminescence and Light Emitting Devices

Photoluminescent Properties

BTD derivatives are integral to the development of photoluminescent materials. They exhibit strong fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). For instance, the incorporation of BTD into small molecules has led to significant advancements in organic photovoltaics, where they serve as electron acceptors due to their favorable energy levels and electron mobility .

Color Tunability

The ability to tune the emission color of BTD-based compounds is crucial for their application in display technologies. Research has shown that by modifying the substituents on the BTD core, researchers can achieve a wide range of emission colors from green to near-infrared . This tunability is vital for developing efficient lighting solutions and displays.

Organic Electronics

Transistors and Sensors

BTD derivatives have been explored as active materials in organic field-effect transistors (OFETs). Their high charge mobility and stability make them promising candidates for next-generation electronic devices . Furthermore, BTD-based compounds have been utilized in sensors for detecting volatile organic compounds (VOCs), showcasing their versatility in electronic applications .

Molecular Electronics

In molecular electronics, BTD serves as a building block for constructing complex molecular architectures that can be used in various electronic components. The unique electronic properties of BTD allow for the design of materials with enhanced performance characteristics .

Biosensing Applications

Fluorescent Probes

BTD derivatives are employed as fluorescent probes in bioimaging and sensing applications. Their ability to selectively bind to specific biomolecules allows for targeted imaging of cellular components such as mitochondria and lipid droplets in cancer cells . This specificity enhances the efficacy of diagnostic tools in medical research.

Detection of Amines

Recent studies have demonstrated that BTD-based compounds can effectively sense amines through luminescence changes. This property is particularly useful in environmental monitoring and safety applications, where detecting hazardous amine vapors is crucial .

Medicinal Chemistry

Antimicrobial Activity

Research indicates that certain BTD derivatives exhibit significant antimicrobial properties. For example, compounds derived from BTD have shown promising activity against Mycobacterium tuberculosis, making them potential candidates for developing new antitubercular drugs . The structural diversity of BTD allows for modifications that enhance biological activity while reducing toxicity.

Drug Design

The incorporation of BTD into drug design has opened new avenues for creating potent therapeutic agents. Its ability to form stable complexes with biological targets can lead to the development of innovative treatments for various diseases .

Case Studies

Propiedades

IUPAC Name |

2,1,3-benzothiadiazol-5-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBXYCAJWJKVEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40225371 | |

| Record name | 2,1,3-Benzothiadiazol-2(S(sup IV))-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74375-66-9 | |

| Record name | 2,1,3-Benzothiadiazol-2(S(sup IV))-5-methanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074375669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,1,3-Benzothiadiazol-2(S(sup IV))-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.